3-Butoxypropionitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

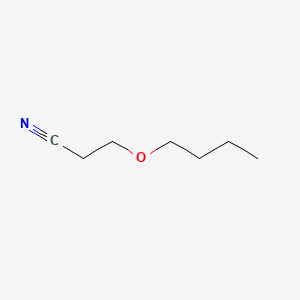

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-butoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVNJBFNHGQUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064519 | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-71-3 | |

| Record name | 3-Butoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6959-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxypropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTOXYPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTU64QM74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Investigations of 3 Butoxypropionitrile

The history of 3-Butoxypropionitrile is intrinsically linked to the development of the cyanoethylation reaction. This type of reaction involves the addition of a compound with a labile hydrogen atom across the double bond of acrylonitrile (B1666552). google.com The synthesis of this compound is a classic example of this process, wherein n-butanol reacts with acrylonitrile, typically in the presence of a basic catalyst. wikipedia.orgwikipedia.org

CH₃(CH₂)₃OH + CH₂=CHCN → CH₃(CH₂)₃O(CH₂)₂CN

Early academic investigations primarily focused on the synthesis and characterization of such nitrile compounds. While the parent molecule, acrylonitrile, was first synthesized in 1893 by Charles Moureu, the specific exploration of its derivatives like this compound followed as the understanding of organic reaction mechanisms grew. wikipedia.org By the 1970s, this compound was a known compound, with studies examining its behavior in the presence of strong acids like hydrogen chloride, where it was noted to be relatively stable compared to nitriles with α-hydrogens. oup.com These early studies established its fundamental chemical identity and paved the way for its future applications.

Evolution of Research Interests in 3 Butoxypropionitrile

Initial interest in 3-Butoxypropionitrile centered on its utility as a chemical intermediate. The presence of a reactive nitrile group allows for its conversion into various other functional groups, including amines, carboxylic acids, and amides, making it a versatile building block in organic synthesis. For instance, research has shown its use as a ligand in the synthesis of organometallic compounds, such as cis-bis(3-butoxypropanenitrile)dichloroplatinum(II), highlighting its role in creating complex coordination compounds. google.com

Over time, the focus of research evolved significantly as scientists began to exploit its physical properties, particularly its characteristics as a solvent. With a high boiling point (210 °C) and a notable polarity, this compound emerged as a promising non-volatile solvent. sigmaaldrich.com This shift was particularly prominent in the field of electrochemistry. Researchers sought stable, high-boiling point electrolytes to replace more volatile options like acetonitrile (B52724) in applications requiring long-term stability and operation at elevated temperatures. This led to the investigation of this compound as a key component in electrolyte solutions for devices such as dye-sensitized solar cells (DSSCs). sigmaaldrich.comsigmaaldrich.com

Current Research Landscape and Emerging Trends Pertaining to 3 Butoxypropionitrile

The contemporary research landscape for 3-Butoxypropionitrile is largely dominated by its application in materials science, specifically in the development of energy conversion devices. It is frequently employed as a solvent or co-solvent in the electrolyte systems of dye-sensitized solar cells. sigmaaldrich.comsigmaaldrich.com Its low volatility is crucial for the long-term stability and performance of these cells, especially under thermal stress. sigmaaldrich.com Research in this area focuses on optimizing electrolyte compositions containing this compound to enhance key performance metrics such as power conversion efficiency and open-circuit voltage. nih.gov

Alongside its role in materials, this compound continues to be a relevant intermediate in specialized organic synthesis. Its structure is incorporated into more complex molecules designed for various applications. For example, it has been used as a precursor in the synthesis of novel compounds, and its analog, tert-butoxypropionitrile, has been utilized in the multi-step synthesis of other heterocyclic compounds. researchgate.net The dual functionality of this compound ensures its continued relevance as a versatile building block for creating tailored molecules in fields like medicinal and agricultural chemistry. solubilityofthings.comgoogle.com

Significance of 3 Butoxypropionitrile in Contemporary Chemical Science

Classical Synthesis Routes for this compound

Nitrile Addition Reactions in this compound Synthesis

The formation of nitriles, including this compound, often involves nucleophilic addition reactions where a cyanide ion acts as the nucleophile. chemistrysteps.com A primary method for preparing nitriles is through the SN2 reaction of an alkyl halide with a cyanide salt. chemistrysteps.comopenstax.org In this reaction, the cyanide ion displaces the halide, forming the nitrile. Another common approach is the dehydration of a primary amide using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). chemistrysteps.comopenstax.org

The nitrile group itself is polarized, rendering the carbon atom electrophilic. openstax.org This characteristic allows for various nucleophilic additions to the carbon-nitrogen triple bond, similar to the reactions of carbonyl compounds. chemistrysteps.comopenstax.org For instance, Grignard reagents can add to the nitrile carbon to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Role of Acid Catalysis in this compound Synthesis

Acid catalysis plays a significant role in many organic reactions, including those involving nitriles. chemeurope.comvaia.com In the context of nitrile synthesis and subsequent reactions, acids can activate the nitrile group. The acid-catalyzed hydrolysis of nitriles, for example, begins with the protonation of the nitrogen atom. chemistrysteps.com This protonation makes the carbon of the nitrile group more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com This amide can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Strong acids like sulfuric acid (H₂SO₄) are commonly used as catalysts. chemeurope.com They can facilitate reactions by creating better leaving groups, such as converting a hydroxyl group into a water molecule. chemeurope.com In specific acid catalysis, the reaction rate is proportional to the concentration of the protonated solvent molecules. chemeurope.com

Mechanistic Studies of this compound Formation Reactions

The mechanism of nitrile reactions often involves the initial interaction of a nucleophile with the electrophilic carbon of the nitrile group. openstax.org In the case of hydrolysis, a nucleophile such as a hydroxide (B78521) ion (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis) attacks the nitrile carbon. chemistrysteps.comopenstax.org This leads to the formation of an intermediate which, after a series of steps including proton transfers and tautomerization, yields an amide. chemistrysteps.com

In the addition of Grignard reagents, the carbanion from the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion. youtube.com This intermediate is then protonated, typically during an aqueous workup, to form an imine, which is subsequently hydrolyzed to a ketone. youtube.com

Computational studies, such as those employing the Unified Reaction Valley Approach (URVA), provide detailed insights into reaction mechanisms, including bond-forming and bond-breaking events. mdpi.com These theoretical calculations are crucial for understanding the intricate steps of complex catalytic cycles. sumitomo-chem.co.jp

Novel and Green Synthesis Approaches for this compound

Sustainable and Environmentally Benign Synthetic Pathways for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in the chemical industry. This includes the use of solid acids and bases as catalysts to replace traditional liquid mineral acids and Lewis acids, which often generate significant waste. nih.govresearchgate.net For instance, zeolites have been employed as solid acid catalysts in various organic transformations. nih.gov

A patent describes a method for synthesizing dialkoxylated propionitriles, which could be adapted for this compound, using supercritical CO₂ as the reaction medium. vulcanchem.com This approach is considered more environmentally benign as it can lead to higher conversion rates and improved mass transfer. vulcanchem.com The catalysts used in this process include a combination of Pd(II)/Cu(I or II), FeCl₃, and parabenzodiquinone. vulcanchem.com

Enzymatic Synthesis of this compound and Related Compounds

While specific information on the enzymatic synthesis of this compound is limited in the provided search results, the use of enzymes as catalysts in organic synthesis is a well-established green chemistry approach. Enzymes operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. The field of biocatalysis is continually expanding, and it is plausible that enzymatic routes for the synthesis of nitriles and their derivatives are being explored.

An in-depth examination of the chemical compound this compound reveals specific and evolving methodologies for its synthesis and purification. This article focuses exclusively on the manufacturing processes, including advanced flow chemistry applications and the techniques required for isolating the final product.

Applications of 3 Butoxypropionitrile in Specialized Chemical Fields

3-Butoxypropionitrile in Polymer Science and Materials Chemistry

While extensive research detailing the specific roles of this compound in polymer science is limited in publicly available literature, its chemical structure suggests potential applications in this field. The presence of a nitrile group and a flexible butoxy chain makes it a candidate for incorporation into polymer structures to modify their properties.

Role of this compound as a Monomer or Co-monomer

Currently, there is no direct evidence in the provided search results to suggest that this compound is widely used as a primary monomer for homopolymerization. However, its bifunctional nature, possessing both a polar nitrile group and a nonpolar butyl group, could make it a viable co-monomer. In copolymerization, it could be used to impart specific properties to a polymer chain, such as improved flexibility, altered solubility, and enhanced adhesion to various substrates. The nitrile group can also be a site for post-polymerization modification.

This compound in Polymerization Processes

The primary role of this compound identified in the context of polymerization and materials science is not as a reactant but as a component in electrolyte systems, particularly for dye-sensitized solar cells (DSCs). sigmaaldrich.commerckmillipore.com3d-nano.com In these applications, it serves as a high-boiling point solvent in the electrolyte solution, which is crucial for the long-term stability and performance of the solar cell, especially at elevated temperatures. sigmaaldrich.com3d-nano.com Its function is to dissolve the redox couple (typically iodide/triiodide) and facilitate ion transport between the electrodes.

Below is a table summarizing the properties of this compound relevant to its application in electrolyte formulations.

| Property | Value |

| CAS Number | 6959-71-3 |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| Boiling Point | 210 °C |

| Flash Point | 89 °C |

| Density | 0.925 g/mL |

| Appearance | Colorless to Light yellow clear liquid |

| Purity | >96.0% (GC) |

Development of this compound-Derived Advanced Materials

The development of advanced materials derived directly from the polymerization of this compound is not well-documented. However, its use as a key component in the electrolyte of dye-sensitized solar cells contributes to the advancement of flexible and printed electronics. sigmaaldrich.commerckmillipore.com High-performance electrolytes containing this compound enable the creation of more durable and efficient solar cells, which are considered advanced energy materials. 3d-nano.com

This compound in Industrial Chemical Processes

This compound is recognized as a chemical intermediate, suggesting its use in the synthesis of other valuable chemical compounds. solubilityofthings.com

This compound as an Intermediate in Fine Chemical Synthesis

A key application of this compound as an intermediate is in the production of cyanoacetic acid esters. google.com A patented method describes the oxidation of alkoxypropionitriles, including this compound, to produce the corresponding cyanoacetic acid esters. google.com These esters are important building blocks in organic synthesis, particularly for the production of pharmaceuticals. google.com The synthesis can be achieved through the addition of the corresponding alcohol to acrylonitrile (B1666552). google.com

Utilization of this compound in Specific Industrial Products

The most clearly defined industrial application for this compound is as a solvent in high-stability and high-temperature electrolytes for dye-sensitized solar cells. sigmaaldrich.com3d-nano.com Commercial suppliers market electrolyte formulations containing this compound specifically for DSC applications, highlighting its role in enhancing device longevity and performance under thermal stress. 3d-nano.com Beyond this, it is listed in catalogues of chemical reagents for research and manufacturing, indicating its availability for various synthetic processes. tcichemicals.comchemblink.com

This compound in Energy Storage Technologies

This compound as an Electrolyte Component in Batteries

There is no available data or research to discuss the role or potential of this compound as an electrolyte component in batteries.

Performance and Stability of this compound in Energy Devices

Information regarding the performance and stability of this compound in energy devices is not present in the available scientific literature.

Advanced Research on this compound-Based Electrolytes

There are no advanced research findings or ongoing studies on this compound-based electrolytes reported in publicly accessible sources.

Environmental Fate and Behavior of 3 Butoxypropionitrile

Environmental Distribution and Transport of 3-Butoxypropionitrile

The distribution and movement of this compound in the environment are influenced by its physical and chemical properties, which determine its partitioning between soil, water, and air.

Adsorption and Desorption in Environmental Matrices

Adsorption is the process by which a chemical binds to particles in soil or sediment, while desorption is the release of the chemical from these particles. These processes affect the mobility and bioavailability of the compound.

The extent of adsorption is often quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and organic matter, making it less mobile. Conversely, a low Koc value suggests higher mobility. The EPI Suite™ KOCWIN™ program estimates the Koc value for organic chemicals. For this compound, the predicted Koc value suggests its potential for mobility in soil.

Leaching Potential of this compound in Soil and Groundwater

Leaching is the process by which a chemical is transported through the soil profile with water, potentially contaminating groundwater. The leaching potential of a chemical is influenced by its water solubility and its tendency to adsorb to soil particles (Koc).

Given its predicted mobility based on estimations of its soil adsorption coefficient, this compound may have the potential to leach into groundwater. However, this potential is also mediated by its rate of degradation in the soil.

Volatilization and Atmospheric Fate of this compound

Volatilization is the transfer of a chemical from soil or water into the air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition into the air. The EPI Suite™ HENRYWIN™ program can estimate this value.

Once in the atmosphere, the fate of this compound is primarily determined by its reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric half-life of the compound. The EPI Suite™ AOPWIN™ model predicts the rate constant for this reaction, which can then be used to estimate the atmospheric half-life. The predicted atmospheric half-life for this compound suggests that it will be degraded in the atmosphere.

Interactive Data Table: Predicted Environmental Fate Properties of this compound (from EPI Suite™)

| Environmental Fate Parameter | Predicted Value | EPI Suite™ Module | Significance |

| Biodegradation | |||

| Aerobic Biodegradation | Weeks to months | BIOWIN™ | Suggests that the compound will eventually degrade in the presence of oxygen, but may persist for some time. |

| Anaerobic Biodegradation | Weeks to months | BIOWIN™ | Indicates potential for degradation in environments lacking oxygen, such as some sediments and groundwater. |

| Soil Adsorption/Mobility | |||

| Log Koc (Soil Adsorption Coefficient) | 1.14 | KOCWIN™ | A low value suggests that the compound is not strongly adsorbed to soil and has the potential to be mobile. |

| Volatilization/Atmospheric Fate | |||

| Henry's Law Constant | 1.05 x 10⁻⁸ atm-m³/mole | HENRYWIN™ | A low value indicates that the compound is not likely to volatilize significantly from water. |

| Atmospheric Hydroxylation Rate (AOPWIN™) | 10.46 x 10⁻¹² cm³/molecule-sec | AOPWIN™ | This rate constant is used to calculate the atmospheric half-life. |

| Atmospheric Half-Life | 1.2 days (12-hr day) | AOPWIN™ | Suggests that the compound will be relatively quickly degraded in the atmosphere. |

Disclaimer: The data presented in this table are estimated values from the EPI Suite™ predictive models and are not based on experimental measurements. They should be used for screening-level assessment.

Advanced Environmental Monitoring and Assessment of this compound

The robust assessment of this compound in the environment necessitates the use of sophisticated monitoring techniques and predictive modeling. These tools are crucial for understanding its distribution, persistence, and potential impact on various environmental compartments. The development of sensitive analytical methods allows for the detection of trace levels of the compound, while environmental fate models provide a predictive framework for its behavior over time.

Development of Analytical Methods for Environmental Detection of this compound

The accurate quantification of this compound in complex environmental matrices such as water and soil is fundamental to its environmental risk assessment. The development of analytical methods focuses on achieving low detection limits, high selectivity, and good reproducibility. The primary techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Sample preparation is a critical first step to isolate this compound from the environmental matrix and concentrate it to detectable levels. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For water samples, SPE is often preferred due to its efficiency and lower solvent consumption. In this method, a water sample is passed through a cartridge containing a solid adsorbent that retains the this compound, which is then eluted with a small volume of an organic solvent. For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction (PLE) are used to efficiently extract the compound from the solid matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the extracted sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for unambiguous identification and quantification. The choice of the stationary phase in the GC column is crucial for achieving good separation from other compounds in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly suitable for polar and thermally labile compounds. In LC-MS/MS, the separation is achieved in the liquid phase, and detection is performed using two mass spectrometers in series. This tandem setup significantly enhances selectivity and reduces background noise, allowing for very low detection limits. epa.gov For this compound, reversed-phase LC with a C18 column is a common approach. The mobile phase composition is optimized to achieve the best chromatographic separation.

The table below summarizes typical parameters for the analytical determination of organic nitriles in environmental samples, which are applicable to this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE), Direct Injection (for clean samples) |

| Chromatographic Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reversed-phase column (e.g., C18, C8) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile (B52724)/Water or Methanol/Water gradients |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | Tandem Mass Spectrometer (Triple Quadrupole, Q-TOF) |

| Typical Detection Limits | low µg/L to ng/L range | low ng/L to pg/L range |

Modeling Environmental Fate of this compound

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. nih.gov These models integrate the physicochemical properties of the compound with the characteristics of the receiving environment to estimate its distribution and persistence. For this compound, a comprehensive environmental fate assessment would typically involve a combination of partitioning models, degradation models, and potentially, food chain bioaccumulation models.

Multimedia Environmental Models are often used as a starting point to understand the general distribution of a chemical in the environment. These models, such as the Level III Fugacity Model, divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and predict the steady-state distribution of the chemical based on its partitioning properties like the octanol-water partition coefficient (Kow), Henry's Law constant, and vapor pressure. regulations.gov Given the properties of similar nitriles, it is expected that this compound will primarily partition to the environmental compartment into which it is released, with some potential for volatilization to the atmosphere from water and moist soil surfaces.

Quantitative Structure-Activity Relationship (QSAR) Models are valuable for estimating the physicochemical properties and degradation rates of chemicals when experimental data are unavailable. ecetoc.org For this compound, QSARs can be used to predict key parameters required for environmental fate modeling, such as its soil organic carbon-water partitioning coefficient (Koc), bioconcentration factor (BCF), and rates of biodegradation, hydrolysis, and photolysis. These models are built on the principle that the properties and behavior of a chemical are related to its molecular structure.

Biodegradation Modeling is a crucial component of the environmental fate assessment of this compound, as biodegradation is expected to be a significant removal process in soil and water. regulations.gov Biodegradation models can range from simple first-order decay models to more complex models that consider microbial population dynamics and environmental factors such as temperature, pH, and nutrient availability. The output of these models is typically a predicted half-life for the compound in a specific environmental compartment.

The following table presents key parameters used in environmental fate modeling and their relevance to this compound.

| Model Input Parameter | Description | Relevance for this compound |

| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency of a chemical to partition between an organic phase (octanol) and water. | Governs partitioning into soil organic matter and potential for bioaccumulation. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences the rate of volatilization from soil and water surfaces into the atmosphere. |

| Henry's Law Constant | The ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. | Determines the partitioning between air and water. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Describes the partitioning of a chemical between soil organic carbon and water. | Predicts the mobility of the compound in soil and its potential to leach into groundwater. |

| Biodegradation Rate Constant | A measure of the rate at which a chemical is broken down by microorganisms. | A key parameter for determining the persistence of the compound in the environment. |

| Hydrolysis Rate Constant | A measure of the rate at which a chemical reacts with water. | Important for assessing the abiotic degradation of the compound in aqueous environments. |

By integrating these advanced monitoring and modeling approaches, a comprehensive understanding of the environmental behavior and fate of this compound can be achieved, providing a scientific basis for its management and regulation.

Future Research Directions and Perspectives for 3 Butoxypropionitrile

Interdisciplinary Research Opportunities with 3-Butoxypropionitrile

The unique combination of a polar nitrile group and a flexible butoxy chain in this compound opens up numerous possibilities for collaborative research across different scientific fields. Its properties can be leveraged to address challenges in energy storage, sustainable manufacturing, and the development of novel materials.

Energy Storage and Materials Science: Propionitrile derivatives are being investigated as components in electrolytes for high-energy-density batteries. rsc.orgresearchgate.net Research into this compound could focus on its use as a co-solvent or an additive in lithium-ion battery electrolytes. The longer butoxy group, compared to methoxy (B1213986) or ethoxy analogues, may influence key electrolyte properties such as viscosity, ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on electrodes. researchgate.netresearchgate.net This line of inquiry would involve collaboration between organic chemists, electrochemists, and materials scientists to synthesize, characterize, and test battery cells.

Biocatalysis and Green Chemistry: Traditional nitrile synthesis and hydrolysis often require harsh conditions or toxic reagents. nih.gov Biocatalytic methods, using enzymes like nitrilases or nitrile hydratases, offer an environmentally benign alternative for producing and degrading nitriles. nih.govjournals.co.zanih.gov Interdisciplinary research between biochemists and chemical engineers could explore the enzymatic synthesis of this compound from butanol and acrylonitrile (B1666552) precursors or the biotransformation of the nitrile group into amides or carboxylic acids. cas.cz These "green" pathways could significantly reduce the environmental footprint of its production and use. researchgate.net

Polymer Science: Aliphatic nitriles are fundamental building blocks for synthetic rubbers and polymers; for instance, acrylonitrile is a key monomer for nitrile butadiene rubber (NBR). britannica.comembibe.com The potential of this compound as a functional monomer or a plasticizer in polymer formulations is an untapped area. Research in collaboration with polymer scientists could investigate how incorporating the butoxypropionitrile (B8322029) moiety into polymer chains affects material properties like flexibility, thermal stability, and chemical resistance.

| Discipline | Specific Research Opportunity | Potential Outcome |

| Materials Science / Electrochemistry | Investigation as a co-solvent or additive in non-aqueous electrolytes for lithium-ion batteries. | Development of safer, more stable, and higher-performance energy storage systems. |

| Biochemistry / Biotechnology | Use of nitrile-metabolizing enzymes (nitrilases, nitrile hydratases) for synthesis and degradation. nih.gov | Creation of sustainable, biocatalytic routes for production and environmentally safe disposal methods. journals.co.za |

| Polymer Chemistry | Exploration as a functional monomer or polymer additive. | Design of new polymers with tailored properties such as enhanced flexibility or solvent resistance. |

| Environmental Science | Study of the biodegradability and environmental fate of this compound. frontiersin.org | Assessment of environmental risk and development of potential bioremediation strategies for related industrial waste. |

Challenges and Limitations in Current this compound Research

Despite its potential, significant hurdles must be overcome to fully realize the utility of this compound. These challenges span from a lack of fundamental data to practical issues related to its synthesis and environmental impact.

Scarcity of Fundamental Data: A primary limitation is the sparse body of scientific literature dedicated specifically to this compound. Comprehensive data on its physicochemical properties, spectroscopic characterization, and toxicological profile are not widely available. This foundational knowledge is essential before its consideration for any large-scale application.

Synthesis and Process Optimization: The synthesis of 3-alkoxypropionitriles is often achieved through the cyanoethylation of the corresponding alcohol. researchgate.net While feasible, scaling this process for industrial production presents challenges in terms of catalyst efficiency, reaction kinetics, and product purification. google.com Furthermore, many traditional cyanation methods rely on highly toxic cyanide sources, posing significant safety and environmental risks that necessitate the development of safer, cyanide-free synthetic routes. mdpi.comrsc.org

Toxicity and Environmental Impact: The toxicology of many aliphatic nitriles is not well understood, but the nitrile functional group is often associated with toxicity. frontiersin.org A major challenge is the need for thorough investigation into the short-term and long-term health effects of this compound. Concurrently, its environmental persistence, biodegradability, and potential to form harmful metabolites must be rigorously evaluated to ensure it does not become an environmental contaminant. frontiersin.org

Performance Benchmarking: In potential applications like battery electrolytes, this compound must compete with well-established solvents and additives. The presence of the longer, non-polar butoxy chain could potentially increase viscosity and decrease ionic conductivity compared to smaller analogues like 3-Methoxypropionitrile, potentially limiting its performance in high-power applications. researchgate.netscilit.com Overcoming these potential performance deficits through molecular engineering or formulation optimization remains a significant research challenge.

| Challenge Area | Specific Limitation | Required Research Focus |

| Data Availability | Lack of comprehensive physicochemical, toxicological, and safety data. | Systematic characterization of the compound's fundamental properties and a full toxicological assessment. |

| Chemical Synthesis | Reliance on potentially hazardous cyanide-based reagents and need for industrial-scale optimization. rsc.org | Development of efficient, cost-effective, and "green" cyanide-free synthesis protocols. organic-chemistry.orgorganic-chemistry.org |

| Environmental Profile | Unknown biodegradability and potential for environmental persistence or ecotoxicity. frontiersin.org | Detailed studies on metabolic pathways for degradation in relevant ecosystems and life-cycle analysis. |

| Application Performance | Potential for inferior performance (e.g., higher viscosity in electrolytes) compared to smaller analogues. | Comparative studies and molecular modifications (e.g., fluorination) to enhance desired properties. rsc.org |

Emerging Areas for Exploration in this compound Chemistry

Future research can venture into novel areas by leveraging the unique structural features of this compound. Its bifunctional nature makes it a versatile platform for creating new molecules and materials.

Advanced Functional Electrolytes: Beyond conventional lithium-ion batteries, this compound could be explored in next-generation energy storage systems. Its potential as a plasticizer in gel-polymer electrolytes or as a solvent in high-voltage systems warrants investigation. Furthermore, strategic modification of the butoxy chain, such as through fluorination, could enhance oxidative stability and safety, a strategy that has proven effective for other nitrile-based electrolyte solvents. rsc.org

Versatile Synthetic Intermediate: The nitrile group is a cornerstone of organic synthesis, capable of being transformed into amines, amides, carboxylic acids, and various heterocycles. researchgate.net Research into the synthetic utility of this compound as a building block could yield novel molecules with applications in pharmaceuticals and agrochemicals. researchgate.net The presence of the butoxy-ether moiety could impart desirable properties such as modified lipophilicity or metabolic stability in the final products.

Green Solvents and Reagents: The polarity and solvent characteristics of this compound have not been thoroughly studied. Research could explore its potential as a specialty solvent for specific organic reactions where its dual functionality could enhance solubility or influence reaction pathways.

Biorenewable Feedstock Integration: An exciting frontier is the integration of this compound synthesis with biorefinery concepts. The use of bio-butanol, produced through the fermentation of biomass, as a starting material for cyanoethylation would create a more sustainable, bio-based pathway to this chemical. nih.govrsc.org This approach aligns with the growing demand for chemicals derived from renewable resources.

Potential Societal and Industrial Impact of Future this compound Discoveries

Successful research and development in the aforementioned areas could have a significant positive impact on industry and society.

Advancements in Energy Storage: The development of novel electrolytes containing this compound could contribute to creating more reliable, safer, and higher-energy-density batteries. This would be a critical enabler for the widespread adoption of electric vehicles and for the efficient grid-scale storage of renewable energy, thereby supporting the global transition away from fossil fuels.

Promotion of Green Chemistry: Pioneering biocatalytic or cyanide-free synthesis routes for this compound would provide a model for the broader chemical industry. mdpi.com Such advancements would reduce hazardous waste, improve worker safety, and lower the environmental impact of chemical manufacturing, aligning with the core principles of sustainable development. researchgate.net

Innovation in Materials and Pharmaceuticals: As a versatile chemical intermediate, this compound could become a key component in the synthesis of new high-performance polymers or life-saving pharmaceuticals. researchgate.net This could spur innovation across multiple industrial sectors, leading to economic growth and improved quality of life.

Contribution to the Circular Economy: By investigating its biodegradability and developing enzymatic degradation processes, research on this compound can contribute to a circular economy. scispace.com Designing chemicals that can be safely returned to the biosphere after their useful life is a fundamental aspect of modern, sustainable chemical design.

Q & A

Basic Question: What are the established synthesis routes for 3-Butoxypropionitrile, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

this compound (CAS 6959-71-3, C₇H₁₃NO) is typically synthesized via nucleophilic substitution, where 3-chloropropionitrile reacts with butanol under reflux conditions with a base catalyst (e.g., K₂CO₃). Alternative routes may involve cyanide displacement of halogenated precursors. Post-synthesis, purification via fractional distillation or column chromatography is essential. Key analytical techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm the butoxy chain and nitrile group .

- IR Spectroscopy to verify the C≡N stretch (~2240 cm⁻¹) and ether linkages.

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and detect side products .

Basic Question: How is this compound utilized in electrochemical applications, and what methodological considerations are essential for evaluating its performance?

Methodological Answer:

this compound is employed as a solvent additive in ultra-high-stability electrolytes, particularly in dye-sensitized solar cells (DSSCs), to enhance ionic conductivity and reduce recombination. Key experimental considerations include:

- Cyclic Voltammetry (CV) to study redox behavior and electrolyte stability.

- Electrochemical Impedance Spectroscopy (EIS) to analyze charge-transfer resistance at electrode interfaces.

- Accelerated Aging Tests under controlled temperature/light to assess long-term performance .

Advanced Question: What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound across different studies?

Methodological Answer:

Discrepancies in properties (e.g., boiling point, solubility) often arise from variations in synthesis protocols or impurities. To address these:

- Reproduce Synthesis using standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Multi-Technique Characterization : Combine differential scanning calorimetry (DSC) for thermal behavior, X-ray diffraction (XRD) for crystallinity (if applicable), and Karl Fischer titration for moisture content.

- Computational Validation : Use density functional theory (DFT) to predict properties and compare with experimental data, as demonstrated in structural studies of related nitriles .

Advanced Question: How can researchers design experiments to assess the long-term stability of this compound under varying environmental conditions?

Methodological Answer:

To evaluate stability:

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (e.g., 40–80°C), UV light, and humidity cycles. Monitor changes via:

- High-Performance Liquid Chromatography (HPLC) to quantify degradation products.

- FTIR Spectroscopy to detect structural changes (e.g., hydrolysis of nitrile to amide).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions. Reference electrolyte stability protocols for context .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

While occupational exposure limits are unspecified, precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Documented safety practices for structurally similar nitriles emphasize these measures .

Advanced Question: What computational approaches can elucidate the solvation dynamics of this compound in mixed electrolyte systems?

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanical calculations are critical:

- MD Simulations : Model interactions between this compound and ions (e.g., I⁻/I₃⁻) to predict solvation shells and diffusion coefficients.

- Solvent Parameterization : Use tools like COSMO-RS to calculate activity coefficients and polarity effects. Validate with experimental conductivity data .

Basic Question: What are the best practices for documenting the use of this compound in experimental protocols to ensure reproducibility?

Methodological Answer:

Follow ICMJE standards for chemical reporting:

- Detailed Descriptions : Include supplier, batch number, purity (≥95%), and storage conditions (e.g., desiccated, 4°C).

- Safety Data : Note toxicity profiles (e.g., LD₅₀ if available) and handling precautions.

- Method Transparency : Specify concentrations, mixing protocols, and equipment calibration (e.g., pH meters). This aligns with reproducibility frameworks for nitrile-based reagents .

Advanced Question: How can researchers investigate the role of this compound in suppressing charge recombination in photoelectrochemical systems?

Methodological Answer:

- Transient Absorption Spectroscopy (TAS) : Measure electron-hole recombination rates with/without this compound.

- Surface-Enhanced Raman Spectroscopy (SERS) : Probe adsorption behavior on TiO₂ or other semiconductor surfaces.

- Controlled Additive Titration : Systematically vary this compound concentration in electrolytes and correlate with photocurrent density using J-V curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.